

LC-MS/MS method for Nitrosoproline quantification

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Compound of Interest

Compound Name: Nitrosoproline

CAS No.: 2571-28-0

Cat. No.: B1360120

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Application Note: High-Sensitivity Quantification of N-**Nitrosoproline** (NPRO) in Human Urine via LC-MS/MS

Executive Summary

This application note details a robust, self-validating protocol for the quantification of N-**Nitrosoproline** (NPRO) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike volatile nitrosamines (e.g., NDMA), NPRO is a non-volatile, polar carboxylic acid. Consequently, this method utilizes Negative Electrospray Ionization (ESI-) and a specialized polar-retentive stationary phase (HSS T3) to achieve superior retention and sensitivity compared to traditional GC-TEA methods.

Target Audience: Clinical researchers investigating endogenous nitrosation (the "NPRO Test"), toxicologists, and analytical chemists in drug safety.

Scientific Background & Mechanism

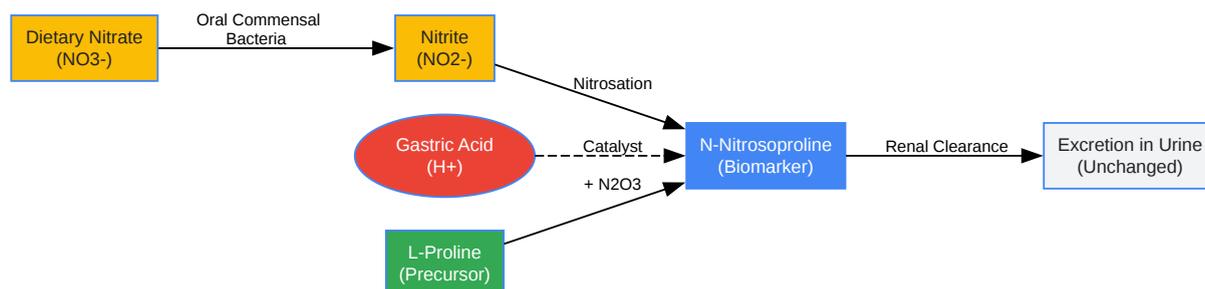
The "NPRO Test" and Endogenous Nitrosation

NPRO is excreted unchanged in urine and serves as a quantitative biomarker for the endogenous formation of N-nitroso compounds (NOCs). The "NPRO Test" involves administering L-proline and nitrate to a subject; the resulting urinary NPRO reflects the body's potential to nitrosate amines—a key risk factor in gastric and esophageal carcinogenesis.

Chemical Challenges & Solutions

- Challenge: NPRO is highly polar and acidic (pKa ~3.6). It elutes in the void volume of standard C18 columns, leading to ion suppression.
- Solution: Use of a High Strength Silica (HSS) T3 column, designed to retain polar analytes in 100% aqueous conditions.
- Challenge: Low molecular weight (144 Da) creates high background noise.
- Solution: Negative mode ESI provides better selectivity for the carboxylic acid moiety than positive mode.

DOT Diagram 1: Endogenous NPRO Formation Pathway



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Caption: Pathway of endogenous NPRO formation from dietary precursors, catalyzed by gastric acidity.

Materials & Instrumentation

Reagents

- Analyte: N-Nitroso-L-proline (NPRO), >98% purity.[1]
- Internal Standard (IS): N-Nitroso-L-proline-d₃ (d₃-NPRO). Crucial: Do not use d₄-NDMA; use the isotopically labeled analog of the analyte.

- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).
- SPE Cartridges: Polymeric Reversed-Phase (e.g., Waters Oasis HLB or Phenomenex Strata-X), 60 mg/3 mL.

Instrumentation

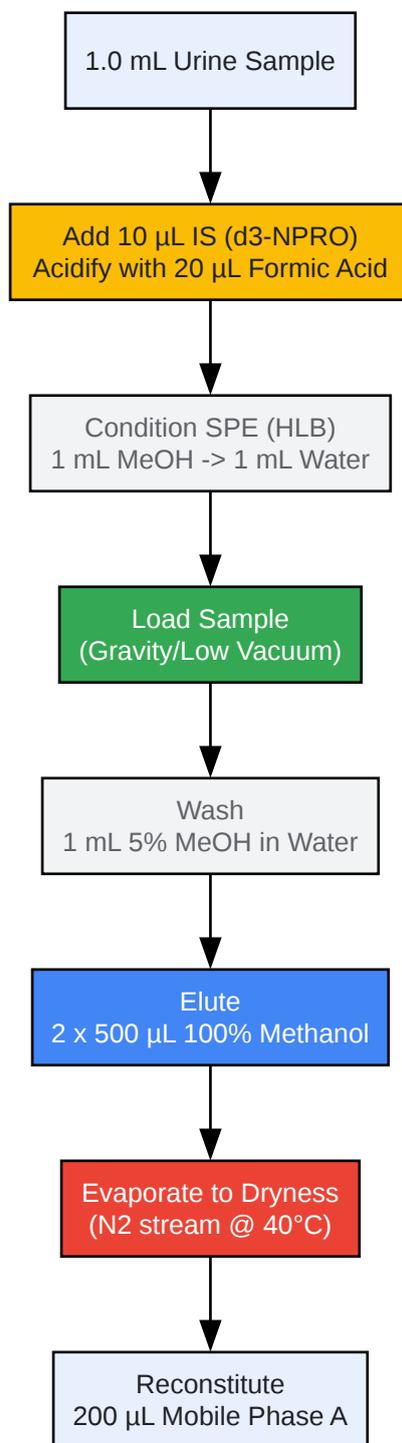
- LC System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).
- Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).
- Column: Waters ACQUITY UPLC HSS T3, 1.8 μm , 2.1 x 100 mm (or equivalent polar-embedded C18).

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Urine is a complex matrix containing salts and urea that suppress ionization. A "Dilute-and-Shoot" approach is not recommended for trace analysis (<10 ng/mL).

Workflow Diagram:



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Caption: Optimized Solid Phase Extraction (SPE) workflow for NPRO isolation from urine.

Step-by-Step Protocol:

- Aliquot: Transfer 1.0 mL of urine into a 2 mL Eppendorf tube.
- Spike: Add 10 μ L of Internal Standard solution (1 μ g/mL d3-NPRO). Vortex.
- Acidify: Add 20 μ L of Formic Acid. Reasoning: Acidification ensures NPRO (pKa 3.6) is protonated and uncharged, maximizing retention on the reversed-phase SPE sorbent.
- Condition: Condition HLB cartridge with 1 mL MeOH followed by 1 mL Water.
- Load: Load the acidified sample. Discard flow-through.
- Wash: Wash with 1 mL of 5% Methanol in Water. Critical: Removes salts and urea without eluting NPRO.
- Elute: Elute with 2 x 500 μ L of 100% Methanol.
- Evaporate: Dry under nitrogen at 40°C.
- Reconstitute: Dissolve residue in 200 μ L of 0.1% Formic Acid in Water. Filter through 0.22 μ m PTFE filter if cloudy.

LC-MS/MS Conditions

Liquid Chromatography:

- Mobile Phase A: Water + 0.1% Formic Acid.[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.[2]
- Injection Vol: 5-10 μ L.
- Gradient:
 - 0-1.0 min: 1% B (Isocratic hold for polar retention)
 - 1.0-5.0 min: 1% -> 90% B

- 5.0-6.0 min: 90% B (Wash)
- 6.1 min: 1% B (Re-equilibration)

Mass Spectrometry (ESI Negative):

- Source: Electrospray Ionization (Negative Mode).[3]
- Spray Voltage: -2500 V to -4500 V (Optimize for instrument).
- Capillary Temp: 300-350°C.

MRM Transitions Table:

Analyte	Precursor (m/z)	Product (m/z)	Dwell (ms)	CE (V)	Type
NPRO	143.0 [M-H]-	75.0	50	18	Quantifier
NPRO	143.0 [M-H]-	99.0	50	12	Qualifier
d3-NPRO	146.0 [M-H]-	78.0	50	18	IS Quantifier

Note: The transition 143->75 corresponds to ring fragmentation, while 143->99 corresponds to decarboxylation (Loss of CO₂, 44 Da).

Method Validation & Performance

To ensure Trustworthiness, the method must be validated according to FDA/EMA bioanalytical guidelines.

Parameter	Specification	Notes
Linearity	1.0 – 1000 ng/mL	$R^2 > 0.995$ (1/x ² weighting)
LLOQ	1.0 ng/mL	S/N > 10:1
Recovery	85 - 110%	Assessed at Low, Mid, High QC
Matrix Effect	< 15% suppression	Compare post-extraction spike vs. neat solvent
Precision	< 15% CV	Inter-day and Intra-day

Troubleshooting & Causality

- Peak Fronting / Poor Retention:
 - Cause: "Solvent effect." Injecting the sample in 100% Methanol onto a highly aqueous initial gradient (1% B) causes the analyte to precipitate or travel faster than the mobile phase.
 - Fix: Always reconstitute in Mobile Phase A (Water/0.1% FA).
- Low Sensitivity (Signal Suppression):
 - Cause: Co-eluting matrix components (phospholipids/salts) in urine.
 - Fix: Ensure the SPE wash step (5% MeOH) is performed. If suppression persists, switch to a WAX (Weak Anion Exchange) SPE cartridge, which binds NPRO via charge interaction, allowing for harsher organic washes.
- Carryover:
 - Cause: NPRO is sticky.
 - Fix: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

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